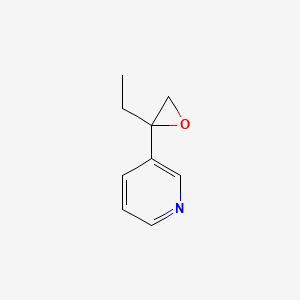

3-(2-Ethyloxiran-2-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-ethyloxiran-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-9(7-11-9)8-4-3-5-10-6-8/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHKGUAPHBMJJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CO1)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Ethyloxiran 2 Yl Pyridine

Direct Epoxidation Strategies for the Formation of the Oxirane Ring

The direct conversion of an olefin precursor, 3-(1-ethylvinyl)pyridine, to the desired epoxide is a primary strategy for synthesizing 3-(2-Ethyloxiran-2-yl)pyridine. This transformation can be achieved through several methods, including transition metal-catalyzed and organocatalytic approaches.

Transition Metal-Catalyzed Epoxidation Techniques

Transition metal catalysis offers a powerful tool for the epoxidation of alkenes with high efficiency and selectivity. mdpi.commdpi.com Various transition metals have been shown to effectively catalyze the transfer of an oxygen atom to a double bond. While specific examples for the direct synthesis of this compound are not extensively detailed in the provided search results, the general principles of these reactions are well-established. For instance, palladium-catalyzed cross-coupling reactions are widely used in the synthesis of complex organic molecules. mdpi.com Ruthenium catalysts are also noted for their excellent functional group tolerance in olefin metathesis, a related transformation. mdpi.com The choice of metal, ligand, and oxidant is crucial in optimizing the reaction conditions to achieve high yields and selectivities.

| Catalyst System | Oxidant | Substrate Scope | Key Features |

| Palladium-based | Various | Alkenyl and aryl halides | Versatile for C-C bond formation, adaptable for epoxidation. |

| Ruthenium-based | Various | Olefins | High functional group tolerance. |

| Titanium-based | Peroxides | Alkenes | Used in regioselective hydroamination leading to pyridine (B92270) synthesis precursors. organic-chemistry.org |

Organocatalytic Approaches to Oxirane Formation

Organocatalysis has emerged as a valuable alternative to metal-based systems, often providing complementary reactivity and selectivity. researchgate.net Chiral pyridine N-oxides have been successfully employed as catalysts in the enantioselective ring-opening of meso-epoxides, demonstrating the utility of pyridine derivatives in facilitating epoxide transformations. beilstein-journals.org Furthermore, chiral phosphoric acids have been shown to catalyze the asymmetric epoxidation of alkenyl aza-heteroarenes using hydrogen peroxide as a green oxidant. nih.gov This method is particularly relevant as it addresses the challenge of potential N-oxide formation on the pyridine ring, a common side reaction in the oxidation of nitrogen-containing heterocycles. nih.gov The use of organocatalysts like 2,2,2-trifluoroacetophenone can promote the selective epoxidation of various alkenes with low catalyst loading and short reaction times. rsc.org

| Catalyst | Oxidant | Key Features |

| Chiral Pyridine N-oxides | SiCl4 (for ring opening) | Effective in desymmetrization of meso-epoxides. beilstein-journals.org |

| Chiral Phosphoric Acid | Hydrogen Peroxide | High chemo- and stereoselectivity, avoids N-oxide formation. nih.gov |

| 2,2,2-Trifluoroacetophenone | Hydrogen Peroxide | Low catalyst loading, excellent yields. rsc.org |

Halohydrin Formation and Cyclization Routes for Oxirane Construction

An alternative to direct epoxidation is the two-step halohydrin route. This method involves the addition of a hypohalous acid (e.g., HOBr or HOCl) across the double bond of the precursor, 3-(1-ethylvinyl)pyridine, to form a halohydrin intermediate. Subsequent treatment of the halohydrin with a base promotes an intramolecular Williamson ether synthesis, leading to the formation of the oxirane ring. This classical approach offers a reliable method for epoxide synthesis, although it involves two distinct synthetic steps.

Precursor Synthesis and Functional Group Transformations Leading to this compound

Strategies Involving Pyridine Ring Functionalization and Subsequent Oxirane Construction

The functionalization of a pre-existing pyridine ring is a common and versatile approach. mountainscholar.org A review of literature in Organic Process Research & Development indicates that for scaled syntheses, starting materials with the basic pyridine structure are often sourced from bulk chemical manufacturers and then modified. acsgcipr.org Various methods exist for introducing substituents onto the pyridine ring. For instance, metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be used to attach aryl or vinyl groups to the pyridine core. mdpi.com The synthesis of the pyridine ring itself can be achieved through condensation reactions of carbonyl compounds or cycloaddition reactions. baranlab.org

A general approach could involve the synthesis of a 3-substituted pyridine, which is then elaborated to introduce the required ethylvinyl group. For example, a 3-halopyridine could undergo a coupling reaction with an appropriate organometallic reagent to install the side chain.

Installation of the Ethyl Substituent: Regioselective Considerations

The regioselective installation of the ethyl group is crucial. If starting from a precursor like 3-acetylpyridine, a Grignard reaction with ethylmagnesium bromide followed by dehydration would yield the desired 3-(1-ethylvinyl)pyridine. Alternatively, a Wittig reaction on 3-acetylpyridine using an ethylidene phosphorane would also provide the target olefin. The choice of method would depend on factors such as substrate compatibility and desired stereoselectivity (if applicable in later stages). Regioselective C2-H alkylation of pyridine N-oxides has also been reported, offering another potential route to functionalized pyridines. organic-chemistry.org

Stereochemical Control in the Synthesis of this compound

The critical challenge in the synthesis of this compound lies in the selective formation of one of the two possible enantiomers. This is achieved through various asymmetric synthesis strategies, which can be broadly categorized into enantioselective and diastereoselective approaches.

Enantioselective and Diastereoselective Synthetic Approaches

Enantioselective synthesis aims to directly produce one enantiomer of a chiral product from a prochiral starting material. In the context of this compound, this typically involves the asymmetric epoxidation of a suitable prochiral alkenylpyridine precursor, such as 3-(1-ethylvinyl)pyridine.

Enantioselective Epoxidation:

One of the most powerful methods for achieving enantioselective epoxidation is through the use of chiral catalysts. Seminal contributions in this area include the Sharpless-Katsuki epoxidation of allylic alcohols and the Jacobsen-Katsuki epoxidation of unfunctionalized alkenes. While the former is not directly applicable to a simple alkenylpyridine, the principles of using a chiral metal complex to deliver an oxygen atom in a stereocontrolled manner are fundamental.

The Jacobsen-Katsuki epoxidation , which employs chiral manganese-salen complexes, is a prominent method for the enantioselective epoxidation of a wide range of alkenes. The stereoselectivity of this reaction is influenced by the structure of the alkene, the specific chiral ligand used, and the reaction temperature. For a substrate like 3-(1-ethylvinyl)pyridine, the choice of the appropriate chiral salen ligand is critical to achieving high enantiomeric excess (ee).

Recent advancements have also highlighted the use of chiral phosphoric acids as organocatalysts for asymmetric epoxidations. These catalysts can activate both the alkene substrate and an oxidant, such as hydrogen peroxide, through a network of hydrogen bonds, thereby directing the epoxidation to one face of the double bond. DFT calculations have been instrumental in understanding the mechanism and refining catalyst design for improved enantioselectivity in the thionation of epoxides, a related reaction, and these principles can be extended to epoxidation.

Diastereoselective Synthesis:

Diastereoselective synthesis involves the use of a chiral auxiliary, a stereogenic group that is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of this compound, a chiral auxiliary could be attached to the pyridine ring or a precursor molecule. This auxiliary would then influence the facial selectivity of the epoxidation of the double bond, leading to the formation of one diastereomer in preference to the other. Subsequent removal of the auxiliary would yield the enantiomerically enriched target epoxide. While effective, this approach is often less atom-economical than catalytic enantioselective methods due to the need for stoichiometric amounts of the chiral auxiliary and additional synthetic steps for its attachment and removal.

Chiral Catalyst and Auxiliary-Mediated Syntheses in Pyridine-Oxirane Systems

The successful application of chiral catalysts and auxiliaries in the synthesis of pyridine-oxirane systems hinges on the specific interactions between the substrate, the chiral entity (catalyst or auxiliary), and the oxidant.

Chiral Catalyst-Mediated Syntheses:

As mentioned, chiral manganese-salen complexes (Jacobsen's catalyst) are effective for the enantioselective epoxidation of unfunctionalized olefins. The catalyst's chiral environment dictates the trajectory of the oxidant's approach to the double bond of the alkenylpyridine. The efficiency and enantioselectivity of this process can be fine-tuned by modifying the steric and electronic properties of the salen ligand. The use of an axial ligand, such as 4-(3-phenylpropyl)pyridine N-oxide (P(3)NO), can enhance the reaction rate and catalyst stability.

| Catalyst System | Substrate | Oxidant | Enantiomeric Excess (ee) | Reference |

| Chiral Mn(salen) complex | Indene | NaOCl | 85-88% | nih.gov |

| Chiral Phosphoric Acid | Alkenyl aza-heteroarenes | H2O2 | High | Not specified |

Table 1: Examples of Chiral Catalyst Systems for Asymmetric Epoxidation

Chiral Auxiliary-Mediated Syntheses:

Chiral auxiliaries, such as those derived from Evans' oxazolidinones or pseudoephedrine, are widely used in asymmetric synthesis. rsc.orgnih.gov In a hypothetical diastereoselective synthesis of this compound, a chiral auxiliary could be incorporated into a precursor molecule. For instance, a chiral ester or amide could be formed from a carboxylic acid derivative of pyridine. The steric bulk and conformational preferences of the auxiliary would then direct the epoxidation of the alkenyl group. High diastereoselectivity is often achieved in these reactions.

| Chiral Auxiliary | Reaction Type | Diastereomeric Excess (de) | Reference |

| Evans' Oxazolidinone | Asymmetric Alkylation | >95% | rsc.org |

| Pseudoephedrine | Asymmetric Alkylation | High | rsc.org |

Table 2: Common Chiral Auxiliaries and Their Efficacy in Asymmetric Synthesis

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, several green chemistry principles can be applied, particularly in the epoxidation step.

A key focus of green epoxidation is the replacement of traditional stoichiometric oxidants, such as meta-chloroperoxybenzoic acid (m-CPBA), which generate significant waste, with more environmentally benign alternatives. Hydrogen peroxide (H₂O₂) is an ideal "green" oxidant as its only byproduct is water.

The development of catalytic systems that can efficiently utilize H₂O₂ is a major area of research. Tungsten-based polyoxometalate catalysts have been shown to be effective for the solvent-free catalytic epoxidation of various alkenes using aqueous H₂O₂. These catalysts can often be recycled and reused, further enhancing the sustainability of the process.

Another green approach is the use of heterogenized catalysts . Supporting a homogeneous catalyst, such as a manganese-salen complex, on an insoluble material allows for easy separation and recovery of the catalyst from the reaction mixture, minimizing waste and allowing for its reuse.

Furthermore, the use of flow microreactors for epoxidation reactions offers several advantages from a green chemistry perspective. Flow systems allow for precise control over reaction parameters, leading to higher yields and selectivities, and can often be operated under solvent-free conditions. The enhanced safety of performing potentially exothermic reactions in a microreactor is another significant benefit.

| Green Chemistry Approach | Key Feature | Benefit |

| Use of H₂O₂ as oxidant | Water is the only byproduct | Reduced waste, increased atom economy |

| Recyclable catalysts | Catalyst can be reused multiple times | Reduced cost and waste |

| Solvent-free conditions | Reaction is run without a solvent | Reduced environmental impact and waste |

| Flow chemistry | Precise control over reaction conditions | Improved safety, yield, and selectivity |

Table 3: Application of Green Chemistry Principles to Epoxidation Reactions

By integrating these stereoselective and green methodologies, the synthesis of this compound can be achieved in a manner that is not only efficient and precise in controlling stereochemistry but also environmentally responsible.

Chemical Reactivity and Transformation of 3 2 Ethyloxiran 2 Yl Pyridine

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The three-membered epoxide ring in 3-(2-Ethyloxiran-2-yl)pyridine is inherently strained and readily undergoes ring-opening reactions with a variety of nucleophiles. nih.govmasterorganicchemistry.com These transformations are fundamental in synthetic chemistry as they introduce new functional groups with controlled stereochemistry. The regiochemical and stereochemical outcome of the ring-opening is highly dependent on the reaction conditions, specifically whether it is performed in an acidic, basic, or organometallic-mediated environment. nih.gov

The regioselectivity of the epoxide ring-opening—referring to which of the two carbon atoms of the oxirane is attacked by the nucleophile—is a critical aspect of its reactivity. For an unsymmetrical epoxide like this compound, nucleophilic attack can occur at either the tertiary carbon (C2 of the oxirane, bonded to the ethyl and pyridine (B92270) groups) or the secondary carbon (C3 of the oxirane).

Under acid-catalyzed conditions , the reaction often proceeds through a mechanism with significant SN1 character. libretexts.orglibretexts.org The epoxide oxygen is first protonated, making it a better leaving group. The positive charge is better stabilized at the more substituted carbon atom (the tertiary carbon), making it more electrophilic. Consequently, the nucleophile preferentially attacks this more substituted carbon. libretexts.orgkhanacademy.org

Conversely, under base-mediated or neutral conditions , the reaction follows a classic SN2 mechanism. pressbooks.publibretexts.org The nucleophile attacks the less sterically hindered carbon atom, which in this case is the secondary carbon. youtube.com This pathway is driven by the relief of ring strain. masterorganicchemistry.com

Stereoselectivity is also a key feature of these reactions. Nucleophilic attack in both acid- and base-catalyzed ring-openings typically occurs via a backside attack, resulting in an inversion of configuration at the carbon center being attacked. This leads to the formation of products with a trans relationship between the incoming nucleophile and the oxygen-derived hydroxyl group. libretexts.orgpressbooks.pub

In the presence of an acid, the epoxide oxygen of this compound is protonated, which activates the ring for nucleophilic attack even by weak nucleophiles. khanacademy.orgpressbooks.pub The transition state has considerable carbocationic character at the more substituted carbon. libretexts.org

For instance, hydrolysis with dilute aqueous acid (e.g., H₂SO₄) leads to the formation of a 1,2-diol (a vicinal glycol). The reaction proceeds with the nucleophilic attack of water at the more substituted carbon, followed by deprotonation to yield the diol product with trans stereochemistry. pressbooks.pub

If anhydrous hydrogen halides (HX) are used, the reaction yields a trans-halohydrin. The halide ion acts as the nucleophile, attacking the protonated epoxide at the more substituted carbon atom. libretexts.org

Table 1: Predicted Products of Acid-Catalyzed Ring-Opening of this compound

| Reagent | Nucleophile | Site of Attack | Predicted Product |

|---|---|---|---|

| H₃O⁺ (aq) | H₂O | Tertiary Carbon | 1-(Pyridin-3-yl)-1-ethyl-1,2-ethanediol |

| HCl (anhydrous) | Cl⁻ | Tertiary Carbon | 2-Chloro-1-(pyridin-3-yl)-1-ethyl-ethan-1-ol |

Unlike most ethers, epoxides can be cleaved by strong bases due to their significant ring strain. libretexts.orgpressbooks.pub In base-catalyzed reactions of this compound, a strong nucleophile directly attacks one of the epoxide carbons in an SN2 fashion. This attack occurs preferentially at the less sterically hindered secondary carbon. youtube.com

A wide array of nucleophiles can be employed, leading to diverse derivatizations:

Hydroxides (e.g., NaOH) and alkoxides (e.g., NaOCH₃) attack the less substituted carbon to form 1,2-diols and alkoxy alcohols, respectively, after a proton workup. pressbooks.publibretexts.org

Amines (RNH₂ or R₂NH) can also open the epoxide ring to produce β-amino alcohols, which are valuable synthetic intermediates. pressbooks.pub Studies on the related 2-(oxiranyl)pyridine show that reactions with chiral primary amines can be used to synthesize chiral β-amino alcohol ligands. researchgate.net

Table 2: Predicted Products of Base-Mediated Ring-Opening of this compound

| Reagent | Nucleophile | Site of Attack | Predicted Product |

|---|---|---|---|

| 1. NaNH₂ / 2. H₂O | NH₂⁻ | Secondary Carbon | 2-Amino-1-(pyridin-3-yl)-1-ethyl-ethan-1-ol |

| 1. NaOCH₃ / 2. H₂O | CH₃O⁻ | Secondary Carbon | 2-Methoxy-1-(pyridin-3-yl)-1-ethyl-ethan-1-ol |

Organometallic reagents, such as Grignard reagents (RMgX) and organocuprates (R₂CuLi), are potent carbon nucleophiles that react readily with epoxides. libretexts.org These reactions typically follow an SN2 mechanism, with the nucleophilic alkyl or aryl group attacking the less substituted carbon of the epoxide ring. youtube.com

Research on the analogous compound, a 2-(2'-oxiranyl)-1,2,3,6-tetrahydropyridine, demonstrated a fascinating switch in regioselectivity based on the choice of the organometallic reagent. nih.gov This suggests that the reactivity of this compound could be similarly controlled. For instance, organocuprates might attack the less substituted carbon, while other reagents under different conditions could potentially favor attack at the more substituted carbon, possibly through coordination with the pyridine nitrogen. nih.gov This control over regioselectivity is a powerful tool for synthesizing specific alcohol derivatives. nih.gov

Electrophilic Reactions Involving the Pyridine Nitrogen and Ring System

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This makes it generally unreactive toward electrophilic aromatic substitution compared to benzene. wikipedia.org Reactions like nitration or Friedel-Crafts alkylation are often difficult and require harsh conditions. youtube.com The most accessible site for electrophilic interaction is the lone pair of electrons on the nitrogen atom.

N-Alkylation: The lone pair on the pyridine nitrogen atom makes it a nucleophile, allowing it to react with electrophiles like alkyl halides in an SN2 reaction. This process, known as N-alkylation, results in the formation of a positively charged N-alkylpyridinium salt. nih.govfabad.org.tr This reaction is a common transformation for pyridine derivatives.

N-Oxidation: Pyridine and its derivatives can be oxidized at the nitrogen atom to form pyridine N-oxides. arkat-usa.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). youtube.comwikipedia.org

The formation of the N-oxide significantly alters the electronic properties of the pyridine ring. scripps.edu The N-oxide group acts as an electron-donating group through resonance, which activates the C2 and C4 positions of the ring toward electrophilic attack. youtube.com This provides a strategic pathway to functionalize the pyridine ring, which is otherwise difficult. Following the desired substitution, the N-oxide can be deoxygenated to restore the pyridine ring. wikipedia.org

Table 3: Common Electrophilic Reactions at the Pyridine Nitrogen

| Reaction | Reagent | Product Type |

|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | N-methylpyridinium iodide salt |

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally a challenging transformation. The nitrogen atom's electronegativity reduces the electron density of the aromatic system, making it significantly less nucleophilic than benzene. quimicaorganica.orgquora.com This deactivation is further intensified in acidic conditions, typical for many EAS reactions, as the nitrogen atom is readily protonated, creating a positively charged pyridinium ion that strongly repels incoming electrophiles.

For this compound, any electrophilic attack is expected to occur at the positions meta to the nitrogen atom (C-5) or ortho/para to the 3-substituent (C-2, C-4, C-6), with the directing influence of the 3-(2-ethyloxiran-2-yl) group playing a crucial role. The electronic nature of this substituent is twofold:

Inductive Effect: The oxygen atom in the oxirane ring is electronegative, exerting an electron-withdrawing inductive effect (-I) that further deactivates the pyridine ring.

Hyperconjugation: The alkyl portion of the substituent (the ethyl group and the carbons of the oxirane) can have a weak electron-donating effect (+I) through hyperconjugation.

Examples of electrophilic aromatic substitution on pyridine rings often require harsh conditions or specific strategies to enhance reactivity. For instance, halogenation of 3-substituted pyridines can be achieved under forcing conditions or through innovative methods like a ring-opening/closing sequence involving Zincke imine intermediates to temporarily activate the ring. nih.govchemrxiv.orgnsf.gov

Table 1: Predicted Reactivity and Regioselectivity of EAS on this compound

| Electrophilic Reaction | Expected Conditions | Predicted Major Product(s) | Rationale |

| Nitration | Harsh (e.g., fuming H₂SO₄/HNO₃) | 5-Nitro-3-(2-ethyloxiran-2-yl)pyridine | Pyridine ring is highly deactivated. Attack occurs at the C-5 position to avoid unstable intermediates. |

| Halogenation | Harsh (e.g., Halogen with Lewis Acid) or specialized methods | 5-Halo-3-(2-ethyloxiran-2-yl)pyridine | Similar to nitration, substitution is directed to the least deactivated position. |

| Friedel-Crafts Alkylation/Acylation | Not feasible | No reaction | The pyridine nitrogen complexes with the Lewis acid catalyst, leading to strong deactivation. quimicaorganica.org |

Reactions at the Ethyl Side Chain of this compound

The ethyl group attached to the oxirane ring presents a site for functionalization, although it is generally less reactive than the oxirane or the pyridine ring. Reactions targeting the ethyl group must be selective to avoid interaction with the other functional groups.

Strategies for functionalizing the ethyl group primarily involve C-H bond activation, which can be challenging due to the high bond dissociation energy of sp³ C-H bonds. The most common approaches involve radical-based reactions.

Free-Radical Halogenation: This method can introduce a halogen atom onto the ethyl side chain. The reaction typically proceeds via a radical chain mechanism initiated by UV light or a radical initiator. Selectivity can be an issue, as both the methylene (-CH₂-) and methyl (-CH₃) hydrogens can be substituted. The methylene position, being adjacent to the oxirane, is slightly activated and may be preferentially halogenated. Care must be taken as the reaction conditions could potentially affect the oxirane ring.

Oxidation: Strong oxidizing agents can potentially oxidize the ethyl group. However, the pyridine ring and the oxirane are also susceptible to oxidation. Selective oxidation of the terminal methyl group to a carboxylic acid or the methylene group to a ketone would require carefully chosen reagents and conditions, likely employing catalytic methods that are tolerant of the other functional groups.

Given the presence of the reactive oxirane ring, reaction conditions must be carefully selected. For example, strongly acidic or basic reagents that could promote oxirane ring-opening should be avoided if only side-chain functionalization is desired.

Table 2: Potential Functionalization Reactions of the Ethyl Group

| Reaction Type | Reagent/Conditions | Potential Product | Key Challenges |

| Radical Bromination | N-Bromosuccinimide (NBS), light/initiator | 3-(2-(1-Bromoethyl)oxiran-2-yl)pyridine | Selectivity between methylene and methyl positions; potential for competing reactions with the pyridine ring or oxirane. |

| Oxidation | Selective catalytic oxidation (e.g., using specific metal catalysts and mild oxidants) | 1-(2-(Pyridin-3-yl)oxiran-2-yl)ethan-1-one | Achieving selectivity for the ethyl group over the pyridine ring and preventing oxirane opening. |

Cascade and Multicomponent Reactions Featuring this compound

The dual functionality of this compound makes it an interesting substrate for cascade (or tandem/domino) and multicomponent reactions. These reactions allow for the construction of complex molecular architectures in a single step by orchestrating a sequence of bond-forming events. dntb.gov.uanih.gov

A common strategy in cascade reactions involving epoxides is to initiate the sequence with an epoxide-opening event. nih.gov For this compound, an intramolecular cascade could be designed where a nucleophilic attack on the oxirane ring is followed by a subsequent reaction involving the pyridine nitrogen.

For example, an acid-catalyzed ring-opening of the oxirane by water would generate a diol. The resulting secondary alcohol could then, under appropriate conditions (e.g., activation with MsCl), be displaced by the pyridine nitrogen in an intramolecular cyclization. This would lead to the formation of a bicyclic indolizidine-type structure. Indolizidines are important heterocyclic scaffolds found in many natural products. rsc.org

A plausible multicomponent reaction could involve the reaction of this compound with a nucleophile and an electrophile in one pot. For instance, the nucleophile could open the epoxide ring, and the resulting alkoxide could then react with the added electrophile, leading to a more complex, functionalized molecule.

Rearrangement Reactions of this compound Derivatives

Derivatives of this compound can undergo various rearrangement reactions, particularly those involving the oxirane functionality. One of the most relevant is the Payne rearrangement.

The Payne rearrangement is the base-catalyzed isomerization of a 2,3-epoxy alcohol to a 1,2-epoxy alcohol. wikipedia.orgorganicreactions.orguomustansiriyah.edu.iq This reaction is reversible and proceeds with inversion of configuration at the carbon atom that is attacked by the hydroxyl group. wikipedia.orgsemanticscholar.org

A derivative of this compound suitable for a Payne rearrangement could be generated by the nucleophilic ring-opening of the oxirane at the C-3 position (the carbon bearing the ethyl group). This would produce a 2,3-epoxy alcohol derivative (specifically, a 1-(pyridin-3-yl)-2,3-epoxyalkanol derivative). Upon treatment with a base, this compound could equilibrate with its isomeric 1,2-epoxy alcohol. This rearrangement can be synthetically useful as it can shift the position of the epoxide, potentially allowing for subsequent reactions at a different site.

Analogous rearrangements, such as the aza-Payne and thia-Payne rearrangements, could also be envisioned for derivatives containing amino or thiol groups, respectively. organicreactions.org

Mechanistic Investigations and Computational Studies of 3 2 Ethyloxiran 2 Yl Pyridine

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are powerful theoretical tools for understanding the intrinsic properties of a molecule. For a compound like 3-(2-Ethyloxiran-2-yl)pyridine, these studies would provide fundamental insights into its stability, electron distribution, and potential reaction sites.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is frequently employed to map out the potential energy surfaces of chemical reactions, allowing researchers to identify transition states and calculate activation energies.

For this compound, DFT studies would be invaluable for exploring various transformation pathways, such as nucleophilic ring-opening of the epoxide. This analysis would typically involve:

Geometry Optimization: Calculating the lowest energy structures of reactants, intermediates, transition states, and products.

Frequency Calculations: To confirm that optimized structures correspond to energy minima (reactants, products) or first-order saddle points (transition states).

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactant and product.

Such studies could predict the regioselectivity and stereoselectivity of reactions, offering a theoretical foundation for experimental findings.

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations would reveal its conformational landscape—the various shapes the molecule can adopt by rotating around its single bonds. This is crucial for understanding how the molecule interacts with other molecules, such as solvents or reactants. The simulations could elucidate preferred orientations and the dynamics of intermolecular interactions, like hydrogen bonding or van der Waals forces, which govern its behavior in a chemical system.

Elucidation of Reaction Mechanisms Through Spectroscopic and Kinetic Analysis

Experimental techniques are essential to validate theoretical predictions and provide tangible evidence for proposed reaction mechanisms.

The direct observation of short-lived reaction intermediates is a primary goal of mechanistic chemistry. Techniques like in situ Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible spectroscopy allow chemists to monitor a reaction as it happens. For transformations involving this compound, these methods could potentially detect fleeting intermediates, such as carbocations or protonated species formed during epoxide ring-opening, providing direct evidence for a specific reaction pathway.

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and probing the structure of its transition state. wikipedia.orglibretexts.org This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes (e.g., replacing hydrogen with deuterium). princeton.edugoogle.com A significant KIE (where the reaction is slower with the heavier isotope) indicates that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step. libretexts.org For this compound, a KIE study could, for example, clarify the mechanism of a base-catalyzed rearrangement by isotopically labeling specific C-H bonds.

Theoretical Predictions of Stereochemical Outcomes in this compound Transformations

The stereochemistry of a reaction's product is often determined by the energetic favorability of different transition states. Computational chemistry can be used to model these transition states and predict the stereochemical outcome. For reactions of this compound, which is chiral, theoretical calculations could predict which enantiomer or diastereomer of a product would be favored. This is accomplished by comparing the calculated free energies of the various diastereomeric transition states leading to different stereoisomeric products. Such predictions are vital for designing stereoselective syntheses.

Applications of 3 2 Ethyloxiran 2 Yl Pyridine in Advanced Chemical Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

Chiral epoxides are highly sought-after intermediates in organic synthesis due to their ability to undergo stereospecific ring-opening reactions, allowing for the introduction of two adjacent stereocenters in a controlled manner. The enantiomerically pure forms of 3-(2-Ethyloxiran-2-yl)pyridine serve as crucial chiral building blocks in asymmetric synthesis, providing access to a wide array of complex and biologically active molecules. chim.itnih.gov

The synthetic utility of chiral pyridines is well-established in medicinal chemistry, where they are integral components of numerous pharmaceutical compounds. lifechemicals.com The enantioselective synthesis of chiral pyridine (B92270) derivatives is a significant area of research, with various catalytic methods being developed to achieve high levels of stereocontrol. chim.itnih.gov The presence of the chiral epoxide in this compound offers a direct route to enantiomerically enriched pyridine-containing structures.

The ring-opening of the epoxide can be achieved with a variety of nucleophiles, leading to the formation of chiral amino alcohols, diols, and other functionalized pyridine derivatives. These products can then be further elaborated into more complex molecular architectures. For instance, the regioselective opening of similar 2-oxiranyl-pyridines with chiral amines has been demonstrated as a viable route to chiral ligands for asymmetric catalysis. researchgate.net

Key Research Findings in Asymmetric Synthesis:

| Reaction Type | Catalyst/Reagent | Product Type | Significance |

| Asymmetric Alkylation | Copper-chiral diphosphine ligand | Chiral alkylated pyridines | Access to a wide range of functionalized chiral pyridines. nih.gov |

| Asymmetric Hydrogenation | Ruthenium-catalyzed | Chiral 1,2,3,4-tetrahydroquinoline (B108954) scaffolds | Synthesis of tunable chiral pyridine–aminophosphine ligands. rsc.org |

| Desymmetrization of meso-epoxides | Chiral Pyridine N-oxides | Enantioenriched chlorohydrins | Organocatalytic approach to chiral alcohols. beilstein-journals.org |

Precursor for Complex Heterocyclic Scaffolds and Natural Product Synthesis

The dual functionality of this compound makes it an excellent starting material for the synthesis of complex heterocyclic scaffolds. The pyridine ring itself is a common motif in a vast number of natural products and pharmaceuticals. lifechemicals.comijnrd.org Furthermore, the epoxide ring provides a reactive handle for the construction of fused ring systems.

Ring-opening of the epoxide followed by intramolecular cyclization is a powerful strategy for the synthesis of fused pyridine heterocycles, which are important structures in medicinal chemistry and materials science. ias.ac.inbohrium.comresearchgate.net For example, reaction with a suitable nucleophile can introduce a side chain that can subsequently cyclize onto the pyridine ring or another part of the molecule. This approach allows for the efficient construction of polycyclic systems with defined stereochemistry.

In the realm of natural product synthesis, epoxide-opening cascades have been utilized to construct complex polycyclic ether natural products. nih.gov While direct examples involving this compound are not extensively documented, its structural motifs are present in various biologically active natural products. The development of synthetic routes to these complex molecules often relies on the strategic use of versatile building blocks like chiral epoxides. illinois.edursc.org

Utilization in Polymer Chemistry and Material Science

The reactivity of the epoxide ring in this compound suggests its potential for applications in polymer chemistry and material science, although specific research on this compound is limited.

Epoxides are widely used as monomers in the production of epoxy resins, which are known for their excellent adhesion, chemical resistance, and mechanical properties. The ring-opening polymerization of epoxides can be initiated by a variety of catalysts, leading to the formation of polyethers. The incorporation of the pyridine moiety from this compound into a polymer backbone could impart unique properties to the resulting material, such as altered solubility, thermal stability, and the ability to coordinate with metal ions.

Functionalized electron-rich pyridines have been investigated as initiators for epoxy homopolymerization. researchgate.netchemrxiv.orgchemrxiv.org While this compound itself would act as the monomer, the pyridine nitrogen could influence the polymerization kinetics and the properties of the final polymer. The synthesis of polymers containing pyridine units is an active area of research due to their potential applications in areas such as metal capture and self-assembly. nih.gov

The difunctional nature of this compound also suggests its potential use as a cross-linking agent or a polymer modifier. The epoxide ring can react with functional groups on existing polymer chains, such as hydroxyl or amine groups, to form cross-links. This process can improve the mechanical properties and thermal stability of the polymer. Pyridine derivatives have been explored as agents in the polymerization of epoxides, where they can act as retardants or inhibitors, offering control over the polymerization process. rsc.orgresearchgate.net

The modification of polymers with functional molecules is a common strategy to tailor their properties for specific applications. The introduction of the pyridine group via the reaction of this compound could be used to enhance the adhesive properties of a polymer, introduce metal-binding sites, or alter its surface characteristics.

Application in Catalysis and Ligand Design

The pyridine nitrogen in this compound possesses a lone pair of electrons, making it a potential ligand for coordination with transition metals. Pyridine-containing ligands are ubiquitous in coordination chemistry and have been employed in a wide range of catalytic applications. semanticscholar.orgcnr.itwikipedia.org

The synthesis of chiral ligands from chiral precursors is a cornerstone of asymmetric catalysis. The enantiomerically pure forms of this compound can be transformed into a variety of chiral ligands. For example, ring-opening of the epoxide with a nucleophile containing another donor atom can lead to the formation of bidentate or tridentate chiral ligands. These ligands can then be complexed with transition metals to create catalysts for enantioselective reactions. The synthesis of chiral 2,2′-bipyridinediol ligands, for instance, has been achieved through the oxidative homocoupling of a chiral pyridine N-oxide. rsc.org Chiral pyridine N-oxides have also been shown to be effective ligands in their own right for asymmetric catalysis. researchgate.netacs.org

Examples of Pyridine-Based Ligands in Catalysis:

| Ligand Type | Metal | Catalytic Application |

| Pyridine-containing macrocycles | Iron(II) | Alkene epoxidation unimi.it |

| Pyridine–aminophosphine | Iridium | Asymmetric hydrogenation rsc.org |

| Pyridyl-Thiourea | Ruthenium, Osmium | Hydrogenation of polar unsaturated bonds mdpi.com |

Role in Reaction Development and Methodologies

The unique reactivity of the epoxide ring, coupled with the electronic properties of the pyridine ring, makes this compound a valuable substrate for the development of new synthetic methodologies. The ring-opening of epoxides is a fundamental transformation in organic synthesis, and the development of new catalysts and conditions for this reaction is an ongoing area of research. rsc.orgmdpi.com

The functionalization of the pyridine ring itself is another area where this compound could be utilized in reaction development. Various methods for the direct C-H functionalization of pyridines have been developed, allowing for the introduction of a wide range of substituents. slideshare.net The presence of the ethyloxirane group could influence the regioselectivity of such reactions.

Furthermore, the development of synthetic routes to pyridines and their derivatives is a key focus in organic chemistry. ijnrd.orgorganic-chemistry.orgresearchgate.netresearchgate.net The synthesis of functionalized pyridines like this compound provides new building blocks for the construction of more complex molecules and the exploration of novel chemical transformations. The ring-opening of fluorinated epoxides with pyridine has also been investigated, showcasing the versatility of these reactions. researchgate.net

Advanced Analytical Methodologies for Research on 3 2 Ethyloxiran 2 Yl Pyridine and Its Derivatives

High-Resolution Mass Spectrometry for Mechanistic Elucidation and Product Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the detailed analysis of 3-(2-Ethyloxiran-2-yl)pyridine and its derivatives. Its high accuracy in mass measurement allows for the unambiguous determination of elemental compositions, which is fundamental for confirming product identity and characterizing unknown byproducts or metabolites. nih.govmdpi.com

In mechanistic studies, HRMS is employed to identify transient intermediates, which provides insight into reaction pathways. For instance, in the synthesis of pyridine-containing compounds, ESI-MS can be used to detect and characterize key intermediates in catalytic cycles. purdue.edu When studying the reactions of the oxirane ring, such as ring-opening, HRMS can help differentiate between possible products by providing their exact masses.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer significant structural information. For the this compound scaffold, characteristic fragmentation would involve cleavages related to both the pyridine (B92270) and the oxirane moieties.

Pyridine Ring Fragmentation: The pyridine nucleus is relatively stable; however, fragmentation can occur, often initiated by cleavage of the bond between the ring and the oxirane substituent. In positive-ion ESI-MS, protonated molecules are commonly observed. nih.gov Fragmentation of related pyridine N-oxides has been studied in detail, providing a basis for predicting the behavior of pyridine derivatives. nih.govmjcce.org.mk

Oxirane Ring Fragmentation: The strained three-membered oxirane ring can undergo characteristic cleavages. Common fragmentation pathways for epoxides include the loss of small neutral molecules like CO or C₂H₄O, as well as ring-opening followed by further fragmentation. The specific pathways can help to confirm the presence and substitution pattern of the oxirane ring. researchgate.netmdpi.com

By analyzing the fragmentation of the parent compound and comparing it to that of suspected intermediates, a detailed picture of the reaction mechanism can be constructed.

Table 1: Potential HRMS Fragmentation Ions for this compound

| m/z (calculated) | Possible Formula | Potential Fragment Identity | Notes |

|---|---|---|---|

| 150.0919 | C₉H₁₂NO⁺ | [M+H]⁺ | Protonated molecular ion. |

| 120.0657 | C₈H₈N⁺ | [M+H - C₂H₄O]⁺ | Loss of the ethyl oxirane group, retaining the pyridine vinyl moiety. |

| 106.0657 | C₇H₈N⁺ | [M+H - C₂H₂O]⁺ | Fragmentation involving the oxirane ring. |

| 93.0578 | C₆H₇N⁺ | Pyridine ring with a methyl substituent. | Rearrangement and fragmentation. |

| 78.0491 | C₅H₄N⁺ | Pyridinium ion after loss of the entire substituent. | Common fragment for pyridine derivatives. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the elucidation of the precise three-dimensional structure of this compound in solution. While standard ¹H and ¹³C NMR are used for initial structural confirmation, advanced 2D NMR techniques are essential for unambiguous stereochemical and conformational assignments.

Stereochemical Assignment: The protons on the oxirane ring (H-2' and H-3') of this compound are diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct signals in the ¹H NMR spectrum. libretexts.org Their chemical shifts typically appear in the range of 2.5-3.5 ppm. libretexts.orgoregonstate.edu The coupling constants between these protons, as determined from high-resolution ¹H NMR or COSY spectra, can provide information about their relative stereochemistry (cis/trans).

For derivatives formed through the ring-opening of the epoxide, NMR is crucial for determining the regioselectivity and stereoselectivity of the reaction. For example, the formation of two new stereocenters upon nucleophilic attack can be analyzed by examining the chemical shifts and coupling constants of the newly formed CH-OH and CH-Nu groups.

Conformational Analysis: The spatial arrangement of the pyridine ring relative to the oxirane substituent can be investigated using the Nuclear Overhauser Effect (NOE). NOE is a through-space interaction that is dependent on the distance between protons (proportional to r⁻⁶). rsc.org 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiments can reveal protons that are close to each other in space, even if they are not directly bonded.

For this compound, key NOE correlations would be expected between:

The protons of the ethyl group and the protons on the oxirane ring.

The ortho-protons of the pyridine ring (H-2 and H-4) and the protons on the oxirane ring.

Observing these correlations allows for the determination of the preferred conformation of the molecule in solution. mdpi.com Computational modeling is often used in conjunction with NOE data to refine the solution-state structure. chemrxiv.org

Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Pyridine H-2, H-6 | 8.5 - 8.7 | d, s | Protons adjacent to the nitrogen are most deshielded. |

| Pyridine H-4, H-5 | 7.2 - 7.8 | m | Aromatic region. |

| Oxirane CH₂ | 2.5 - 3.5 | m | Diastereotopic protons, complex splitting expected. libretexts.org |

| Ethyl CH₂ | 1.5 - 2.0 | q | |

| Ethyl CH₃ | 0.9 - 1.2 | t |

Chiral Chromatography for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining the enantiomeric excess (ee) of a chiral compound like this compound. mdpi.comnih.gov This technique separates the two enantiomers by using a chiral stationary phase (CSP).

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. eijppr.com The differing stability of these complexes leads to different retention times for the two enantiomers, allowing for their separation and quantification.

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are particularly effective for a wide range of chiral compounds, including epoxides and heterocyclic compounds. eijppr.comtandfonline.comtandfonline.com Commercially available columns like Chiralpak® and Chiralcel® are frequently used. The choice of the specific CSP is critical and often determined through screening. Studies on various oxirane derivatives have shown that columns like Chiralpak AD and Chiralcel OD are highly versatile for their separation. tandfonline.comtandfonline.com

Mobile Phase and Elution Mode: The separation can be performed in different elution modes, including normal phase, reversed phase, and polar organic mode. nih.gov

Normal Phase: Typically uses a nonpolar solvent like heptane (B126788) or hexane (B92381) with a small amount of a polar modifier such as isopropanol (B130326) or ethanol. This mode is often the first choice for the separation of many chiral compounds.

Reversed Phase: Uses a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol.

Polar Organic Mode: Uses polar organic solvents like methanol, ethanol, or acetonitrile, often with additives.

The composition of the mobile phase, including the type and concentration of the alcohol modifier and any additives (like diethylamine (B46881) for basic compounds), significantly influences the retention and resolution of the enantiomers. mdpi.com The enantiomer elution order can sometimes be reversed by changing the mobile phase composition or the type of CSP. nih.gov

Table 3: Exemplary Chiral HPLC Conditions for Separation of Related Chiral Compounds

| Compound Type | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |

|---|---|---|---|---|---|

| Oxirane Derivatives | Chiralpak AD | n-Heptane / Isopropanol (70:30) | 0.5 | UV | tandfonline.com |

| Pyridine-thiadiazole Intermediate | Chiralpak IA | n-Hexane / Isopropanol (90:10) | 1.2 | 254 | tandfonline.com |

| Chiral Amines (Pyridine-like) | CHIRALCEL-ODH | n-Hexane / Isopropanol / DEA (80:20:0.1) | 1.0 | UV | mdpi.com |

| Dihydropyridine Derivatives | Multiple Polysaccharide CSPs | Various Normal and Reversed Phase | 1.0 | UV | nih.gov |

| Epichlorohydrin | Chiralpak IA | n-Hexane / Ethanol (70:30) | 1.0 | 225 | researchgate.net |

Future Perspectives and Research Directions for 3 2 Ethyloxiran 2 Yl Pyridine

The chemical compound 3-(2-Ethyloxiran-2-yl)pyridine, which incorporates both a pyridine (B92270) ring and a reactive epoxide moiety, stands as a molecule of significant interest for future chemical exploration. Its unique structural combination suggests a wide array of potential applications and research avenues. This article outlines the prospective research directions for this compound, focusing on synthetic innovations, reactivity studies, technological integration, and interdisciplinary applications.

Q & A

Q. What are the common synthetic routes for 3-(2-Ethyloxiran-2-yl)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of epoxide-containing pyridines like this compound typically involves epoxidation of allyl-substituted precursors or ring-opening/functionalization of existing epoxides . For example, substitution reactions using nucleophiles (e.g., sodium azide) or coupling reactions with palladium catalysts and boronic acids can introduce functional groups adjacent to the oxirane ring . Optimization requires monitoring reaction parameters (temperature, solvent polarity, and catalyst loading) via TLC or HPLC. Computational tools (e.g., DFT) can predict regioselectivity in epoxidation, guiding experimental design .

Q. How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- NMR : H and C NMR can identify epoxide protons (δ 3.5–4.5 ppm) and pyridine ring protons (δ 7.0–8.5 ppm). Coupling constants () distinguish cis/trans epoxide configurations.

- X-ray Crystallography : Programs like SHELX refine crystal structures to confirm bond lengths and angles, particularly the strained oxirane ring (C-O-C ~60°). SHELXL is widely used for small-molecule refinement, and its robustness in handling disordered structures is well-documented .

- IR Spectroscopy : Epoxide C-O stretching (1250–950 cm) and pyridine ring vibrations (1600–1500 cm^{-1) provide complementary data .

Q. What are the primary reactivity patterns of the oxirane ring in this compound under acidic or basic conditions?

- Methodological Answer : The oxirane ring undergoes nucleophilic ring-opening reactions:

- Acidic Conditions : Protonation of the oxygen increases electrophilicity, favoring attack by weak nucleophiles (e.g., water) to form diols.

- Basic Conditions : Strong nucleophiles (e.g., amines, thiols) attack the less substituted carbon, yielding substituted alcohols.

Reaction progress can be tracked via H NMR by monitoring the disappearance of epoxide protons. Computational studies (DFT) predict regioselectivity by analyzing transition-state energies .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reaction pathways of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model the compound’s electronic properties:

- HOMO-LUMO Gaps : Predict reactivity toward electrophiles/nucleophiles.

- Transition-State Analysis : Identify energy barriers for epoxide ring-opening pathways.

Software like Gaussian or ORCA integrates exact exchange terms (e.g., hybrid functionals) to improve accuracy for thermochemical properties like bond dissociation energies . Quantum-chemical descriptors (e.g., Fukui indices) map nucleophilic/electrophilic sites .

Q. What strategies address contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., IC variability) may arise from:

- Solubility Differences : Use logP calculations (DFT or experimental) to correlate hydrophobicity with membrane permeability.

- Metabolic Instability : Incubate derivatives with liver microsomes and analyze metabolites via LC-MS.

- Target Selectivity : Perform molecular docking (AutoDock Vina) to compare binding affinities across homologous proteins (e.g., kinase isoforms). Studies on similar epoxide-containing compounds show that subtle stereochemical changes dramatically alter target engagement .

Q. How do crystallographic data and molecular dynamics (MD) simulations explain the conformational stability of this compound in solution?

- Methodological Answer :

- Crystallography : SHELX-refined structures reveal preferred conformations (e.g., equatorial vs. axial oxirane orientation) .

- MD Simulations : AMBER or GROMACS simulate solvent effects (e.g., water vs. DMSO) on ring puckering and hydrogen-bonding networks. Radial distribution functions (RDFs) quantify solvent-shell interactions.

- Free-Energy Landscapes : Umbrella sampling calculates energy barriers for conformational transitions, explaining experimental NMR line broadening .

Q. What are the challenges in designing enantioselective syntheses of this compound, and how can chiral catalysts address them?

- Methodological Answer : Epoxidation of prochiral alkenes often requires chiral catalysts (e.g., Sharpless or Jacobsen catalysts) to achieve enantiomeric excess (ee). Key challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.